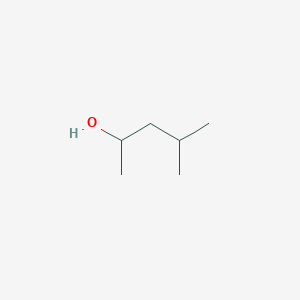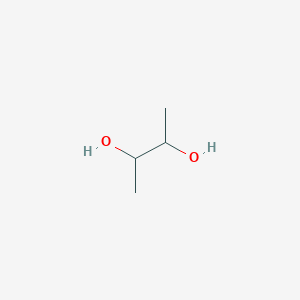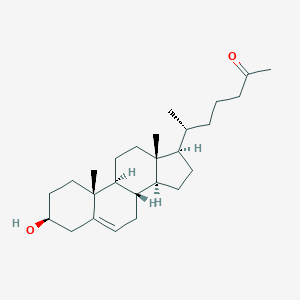
3beta-Hydroxy-27-norcholest-5-en-25-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta-Hydroxy-27-norcholest-5-en-25-one, also known as noroxymorphone, is a naturally occurring opioid analgesic derived from thebaine. It is a potent agonist of the mu-opioid receptor, which is responsible for its analgesic effects. Noroxymorphone is used clinically as a pain reliever, but it has also been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
Noroxymorphone exerts its analgesic effects by binding to the mu-opioid receptor in the central nervous system. This binding activates a series of signaling pathways that ultimately result in the inhibition of pain transmission. Noroxymorphone also has other effects on the central nervous system, including sedation and respiratory depression.
Efectos Bioquímicos Y Fisiológicos
Noroxymorphone has a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its analgesic effects. Noroxymorphone also has effects on the immune system, including the modulation of cytokine production. Additionally, it has been shown to have effects on the cardiovascular system, including the modulation of blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Noroxymorphone has several advantages for use in lab experiments. It is a potent and selective agonist of the mu-opioid receptor, which makes it useful for studying the effects of opioid receptor activation. However, 3beta-Hydroxy-27-norcholest-5-en-25-onene also has limitations for use in lab experiments. It is a controlled substance, which makes it difficult to obtain and use in experiments. Additionally, its effects on the central nervous system can complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 3beta-Hydroxy-27-norcholest-5-en-25-onene. One area of interest is the development of new opioid analgesics that are less addictive than currently available drugs. Noroxymorphone may be a useful starting point for the development of such drugs. Additionally, further research is needed to fully understand the mechanisms of action of 3beta-Hydroxy-27-norcholest-5-en-25-onene and its effects on the central nervous system. This research could lead to the development of new treatments for pain, addiction, and depression. Finally, there is interest in studying the potential anti-cancer effects of 3beta-Hydroxy-27-norcholest-5-en-25-onene and developing it as a cancer therapy.
Métodos De Síntesis
Noroxymorphone can be synthesized from thebaine through a series of chemical reactions. Thebaine is first oxidized to form 14-hydroxycodeinone, which is then reduced to form oxymorphone. Oxymorphone is then subjected to a series of chemical reactions to remove the 6-keto group, resulting in the formation of 3beta-Hydroxy-27-norcholest-5-en-25-onene.
Aplicaciones Científicas De Investigación
Noroxymorphone has been the subject of scientific research due to its potential therapeutic applications. It has been shown to be effective in treating pain, and it may also have applications in the treatment of addiction and depression. Noroxymorphone has also been studied for its potential use in cancer therapy, as it has been shown to induce cell death in cancer cells.
Propiedades
Número CAS |
7494-34-0 |
|---|---|
Nombre del producto |
3beta-Hydroxy-27-norcholest-5-en-25-one |
Fórmula molecular |
C26H42O2 |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
(6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-2-one |
InChI |
InChI=1S/C26H42O2/c1-17(6-5-7-18(2)27)22-10-11-23-21-9-8-19-16-20(28)12-14-25(19,3)24(21)13-15-26(22,23)4/h8,17,20-24,28H,5-7,9-16H2,1-4H3/t17-,20+,21+,22-,23+,24+,25+,26-/m1/s1 |
Clave InChI |
NYJPQNDSCIEILZ-UHFFFAOYSA-N |
SMILES isomérico |
C[C@H](CCCC(=O)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC(CCCC(=O)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
SMILES canónico |
CC(CCCC(=O)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Otros números CAS |
7494-34-0 |
Sinónimos |
27-Nor-25-ketocholesterol; 3β-Hydroxy-26-norcholest-5-en-25-one; 3β-Hydroxy-27-norcholest-5-en-25-one; NSC 148870; 25-Oxo-27-norcholesterol; 3-Hydroxy-27-norcholest-5-en-25-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



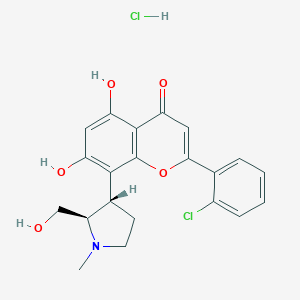
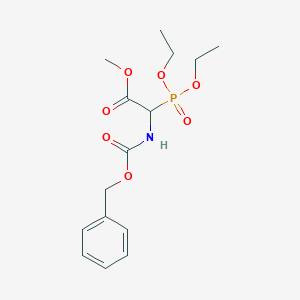
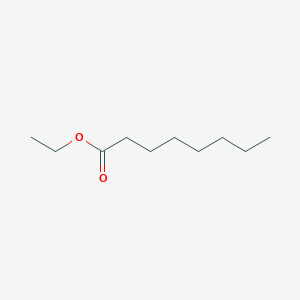
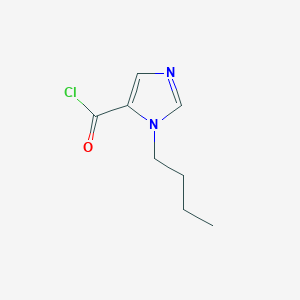
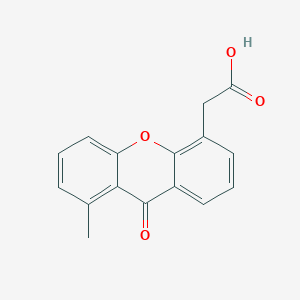
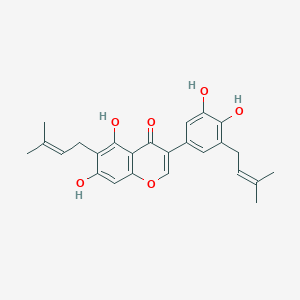
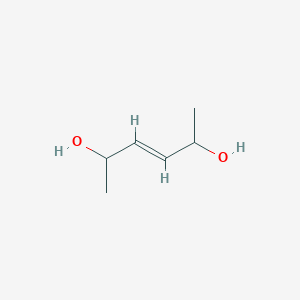
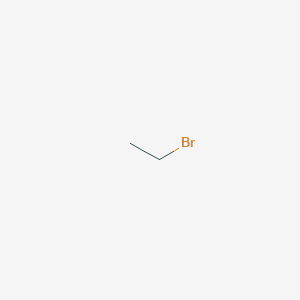
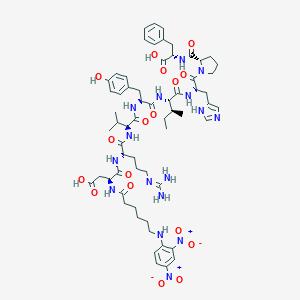
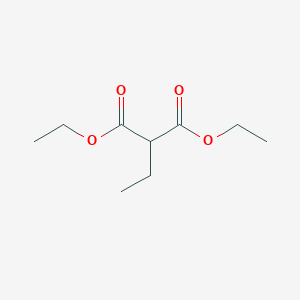
![Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate](/img/structure/B46001.png)

